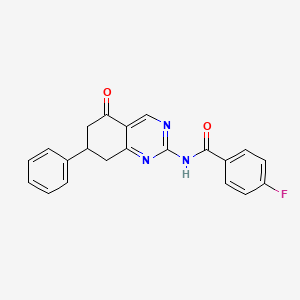
(4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide
Overview
Description
(4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluoro group and the quinazolinone core structure makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzoic acid with 2-aminobenzamide under acidic conditions to form the quinazolinone core. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the reduction of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process may involve crystallization, distillation, or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the phenyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can lead to the formation of various reduced quinazolinone compounds.
Scientific Research Applications
(4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide
- 4-hydroxy-2-quinolones
- 1,5,6,7-tetrahydro-4H-indol-4-one
Uniqueness
This compound is unique due to the presence of the fluoro group and the specific arrangement of the quinazolinone core and phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c22-16-8-6-14(7-9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2,(H,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEAPECUAFZHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4243596.png)
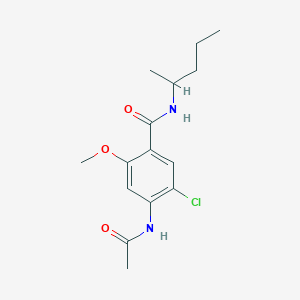
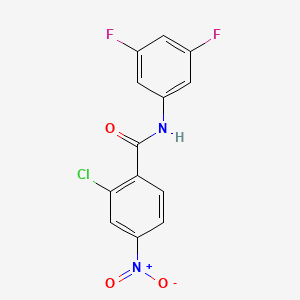
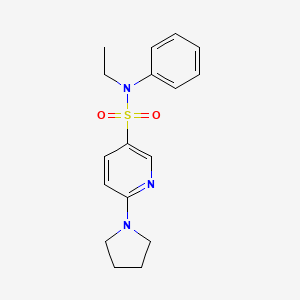
![2-[(4-chlorophenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4243617.png)
![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4243624.png)
![2-[(2-chlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4243639.png)
![3-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4243648.png)
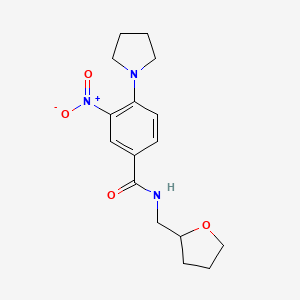
![2-{[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4243663.png)
![1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4243664.png)
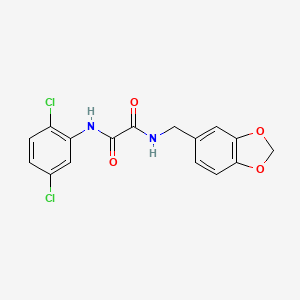
![methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate](/img/structure/B4243676.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4243681.png)
